H-Ser-Ala-Leu-Ala-Asn-Lys-Cys-Cys-His-Val-Gly-Cys-Thr-Lys-Arg-Ser-Leu-Ala-Arg-Ala-Cys-OH
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Overview
Description
A(4-24)(F23A)H2 is a synthetic analogue of the A chain of human relaxin, a peptide hormone known for its role in pregnancy and other physiological processes . This compound is designed to mimic the biological activity of relaxin, specifically targeting the relaxin family peptide receptors RXFP1 and RXFP2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A(4-24)(F23A)H2 involves chemical peptide synthesis methods. The process includes the sequential regioselective formation of disulfide bonds to ensure the correct folding and functionality of the peptide . The synthetic route typically involves solid-phase peptide synthesis (SPPS), followed by purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods: Industrial production of A(4-24)(F23A)H2 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: A(4-24)(F23A)H2 primarily undergoes peptide bond formation and disulfide bond formation during its synthesis . It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Disulfide Bond Formation: Oxidizing agents like iodine or air oxidation are used to form disulfide bonds.
Major Products: The major product of these reactions is the correctly folded and functional peptide, A(4-24)(F23A)H2, which retains high affinity for RXFP1 and RXFP2 receptors .
Scientific Research Applications
A(4-24)(F23A)H2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in modulating collagen metabolism and vascular control pathways.
Industry: Potential applications in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
A(4-24)(F23A)H2 exerts its effects by binding to the relaxin family peptide receptors RXFP1 and RXFP2 . The binding of A(4-24)(F23A)H2 to these receptors activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and extracellular signal-regulated kinase (ERK) pathway . This activation leads to various physiological responses, such as increased collagen metabolism and vascular relaxation .
Comparison with Similar Compounds
Human Relaxin (H2): The natural hormone that A(4-24)(F23A)H2 is designed to mimic.
INSL3: Another member of the relaxin family, which has specific actions on reproduction and bone metabolism.
B7-33: A single-chain derivative of relaxin with selective agonist activity at RXFP1.
Uniqueness: A(4-24)(F23A)H2 is unique due to its specific modifications, such as the F23A mutation, which enhances its selectivity for RXFP1 over RXFP2 . This selectivity makes it a valuable tool for studying the distinct biological actions of relaxin and its receptors .
Properties
Molecular Formula |
C87H154N32O26S4 |
---|---|
Molecular Weight |
2192.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C87H154N32O26S4/c1-39(2)26-53(110-67(126)42(7)101-70(129)48(90)32-120)75(134)104-44(9)68(127)111-56(29-62(91)123)77(136)108-49(18-12-14-22-88)74(133)115-60(36-148)81(140)116-59(35-147)80(139)113-55(28-47-30-96-38-100-47)78(137)118-64(41(5)6)83(142)99-31-63(124)105-58(34-146)82(141)119-65(46(11)122)84(143)109-50(19-13-15-23-89)72(131)107-52(21-17-25-98-87(94)95)73(132)114-57(33-121)79(138)112-54(27-40(3)4)76(135)103-43(8)66(125)106-51(20-16-24-97-86(92)93)71(130)102-45(10)69(128)117-61(37-149)85(144)145/h30,38-46,48-61,64-65,120-122,146-149H,12-29,31-37,88-90H2,1-11H3,(H2,91,123)(H,96,100)(H,99,142)(H,101,129)(H,102,130)(H,103,135)(H,104,134)(H,105,124)(H,106,125)(H,107,131)(H,108,136)(H,109,143)(H,110,126)(H,111,127)(H,112,138)(H,113,139)(H,114,132)(H,115,133)(H,116,140)(H,117,128)(H,118,137)(H,119,141)(H,144,145)(H4,92,93,97)(H4,94,95,98)/t42-,43-,44-,45-,46+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1 |
InChI Key |
JPICFXXNKSFHNE-FHWINVSDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
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